N-Desmethyl ulipristal acetate

Description

Contextualizing N-Desmethyl Ulipristal (B1683391) Acetate (B1210297) as a Selective Progesterone (B1679170) Receptor Modulator (SPRM) Research.nih.govbenchchem.com

N-desmethyl ulipristal acetate is recognized as a principal and pharmacologically active metabolite of ulipristal acetate. nih.goveuropa.eu Ulipristal acetate itself is a synthetic steroid that functions as a selective progesterone receptor modulator (SPRM). tga.gov.auindexcopernicus.com SPRMs are a class of compounds that bind to progesterone receptors, exhibiting both agonist (activating) and antagonist (blocking) effects depending on the target tissue. wikipedia.org This dual activity allows for a targeted modulation of progesterone's effects throughout the body. youtube.com

Significance of Metabolite Characterization in Steroidal Drug Development.nih.govnih.goveuropa.euwikipedia.org

The study of metabolites is a cornerstone of modern drug development, particularly for steroidal compounds which often undergo extensive metabolism in the body. nih.govnih.gov Characterizing the metabolites of a drug like ulipristal acetate is crucial for several reasons:

Understanding Pharmacokinetics: It helps to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. smolecule.com For instance, ulipristal acetate is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into its N-monodemethylated (this compound) and N-didemethylated forms. nih.govnih.goveuropa.eu

Informing Drug Design: Knowledge of metabolic pathways can guide the development of new drug candidates with improved properties, such as enhanced efficacy or a more favorable metabolic profile. longdom.org

The process of identifying and quantifying drug metabolites often involves advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These methods allow for the sensitive and specific detection of metabolites in biological samples. nih.gov

Evolution of Research Perspectives on this compound.nih.goveuropa.eu

Initial research on ulipristal acetate naturally focused on the parent compound's activity. However, as analytical techniques became more sophisticated, the significant presence and pharmacological activity of its metabolites, particularly this compound, became apparent. nih.govresearchgate.net

Early studies established that ulipristal acetate is extensively metabolized, with this compound being a major circulating metabolite. nih.gov Subsequent research has focused on quantifying the specific activity of this metabolite. In vitro studies have shown that while this compound binds to the progesterone receptor, its potency can be lower than that of the parent compound. tga.gov.au For example, one study noted that the monodemethylated metabolite had comparable receptor affinity and in vitro functional activity to ulipristal acetate, but its in vivo activity was weaker. tga.gov.au Another source indicated that this compound has approximately 13-fold lower receptor affinity and is about 100-fold less potent in vitro against progesterone receptor-dependent transcription compared to ulipristal acetate.

Interactive Data Table: Properties of Ulipristal Acetate and its Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ulipristal Acetate | C30H37NO4 | 475.629 | Parent Drug |

| This compound | C29H35NO4 | 461.6 | Active Metabolite |

| N,N-didesmethyl ulipristal acetate | Not specified | Not specified | Metabolite |

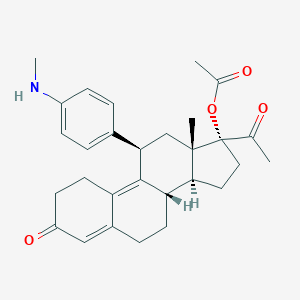

Structure

3D Structure

Properties

IUPAC Name |

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCANMLYXHZIRW-GCNJZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159681-66-0 | |

| Record name | N-Desmethyl Ulipristal Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacodynamics and Receptor Interactions of N Desmethyl Ulipristal Acetate

Progesterone (B1679170) Receptor Modulation Profile

As a selective progesterone receptor modulator, N-Desmethyl ulipristal (B1683391) acetate (B1210297) demonstrates a complex interaction with progesterone receptors (PRs).

N-Desmethyl ulipristal acetate functions with both antagonistic and partial agonist properties at the progesterone receptor. This dual activity allows it to modulate the receptor's function, primarily by inhibiting or delaying ovulation through the suppression of the luteinizing hormone (LH) surge. By binding to the progesterone receptor, it effectively blocks the natural hormone progesterone from exerting its effects, which are essential for ovulation and preparing the endometrium for pregnancy. nih.gov

While pharmacologically active, this compound exhibits a weaker profile compared to its parent compound, ulipristal acetate. In vitro studies have quantified this difference, showing that this compound has an approximately 13-fold lower affinity for the progesterone receptor. smolecule.comtga.gov.au Furthermore, its functional potency is significantly reduced; it is about 100 times less potent in inhibiting progesterone receptor-dependent transcription when compared to ulipristal acetate. smolecule.comtga.gov.au

| Compound | Progesterone Receptor Affinity (Relative to Ulipristal Acetate) | Progesterone Receptor Potency (Relative to Ulipristal Acetate) |

| Ulipristal Acetate | 1 (Reference) | 1 (Reference) |

| This compound | ~13-fold lower | ~100-fold lower |

Glucocorticoid Receptor Binding and Activity

In addition to its effects on the progesterone receptor, this compound also interacts with the glucocorticoid receptor (GR).

This compound displays a notable affinity for glucocorticoid receptors. smolecule.comtga.gov.au This cross-reactivity is a characteristic shared with its parent compound, ulipristal acetate, which also has a significant binding affinity for the GR. tga.gov.autga.gov.autga.gov.au

Despite its binding affinity, the functional anti-glucocorticoid activity of this compound is considerably weaker than that of ulipristal acetate. smolecule.com Research indicates that this compound is 18 times less potent than ulipristal acetate at inhibiting glucocorticoid receptor-mediated transcription in vitro. tga.gov.autga.gov.au This reduced activity highlights its selectivity towards the progesterone receptor over the glucocorticoid receptor.

| Compound | Glucocorticoid Receptor Activity (Potency vs. Ulipristal Acetate) |

| Ulipristal Acetate | 1 (Reference) |

| This compound | 18-fold less potent |

Molecular Mechanisms of Receptor Interaction

Ligand-Receptor Binding Dynamics

This compound's primary pharmacological activity is mediated through its binding to the progesterone receptor (PR), where it functions as a selective modulator, exhibiting both antagonistic and partial agonist effects. It also demonstrates significant binding affinity for the glucocorticoid receptor (GR). smolecule.com

The precise binding affinity of this compound to the progesterone receptor relative to its parent compound, ulipristal acetate, is subject to some variation in reported findings. Some in vitro studies indicate that this compound has a lower affinity for the progesterone receptor. smolecule.com Specifically, these studies report an approximately 13-fold lower receptor affinity compared to ulipristal acetate. smolecule.com This is accompanied by a reported 100-fold lower potency in inhibiting progesterone receptor-dependent gene transcription in vitro. smolecule.com

However, other data submitted to the FDA suggests that the mono-demethylated metabolite has a progesterone receptor binding affinity that is similar to that of ulipristal acetate itself. fda.gov In contrast, the di-demethylated metabolite shows a more significant, 10-fold weaker, binding affinity. fda.gov

Regarding the glucocorticoid receptor, this compound displays significant binding affinity, though its functional activity at this receptor is considerably lower than that of its parent compound. smolecule.comtga.gov.au This interaction is weaker than its primary activity at the progesterone receptor, highlighting its selectivity. smolecule.com The parent compound, ulipristal acetate, has an anti-glucocorticoid activity that is 36 times weaker than its anti-progestogenic activity. tga.gov.autga.gov.au

| Receptor | Relative Binding Affinity Compared to Ulipristal Acetate | Relative In Vitro Potency | Source |

|---|---|---|---|

| Progesterone Receptor (PR) | ~13-fold lower | ~100-fold lower against PR-dependent transcription | , smolecule.com |

| Progesterone Receptor (PR) | Similar | Not specified | fda.gov |

| Glucocorticoid Receptor (GR) | Significant affinity, but weaker effects than parent compound | Lower activity than parent compound | smolecule.com |

Conformational Changes and Signal Transduction Pathways

As an SPRM, the binding of this compound to the progesterone receptor induces a specific conformational change in the receptor protein. This altered conformation is distinct from that caused by the binding of a full agonist like progesterone or a full antagonist. The specific shape adopted by the ligand-receptor complex dictates its interaction with other proteins, particularly co-activators and co-repressors, which in turn modulates the transcription of target genes. pharmacytimes.comnih.gov This mechanism allows it to act as an antagonist in some cellular contexts and a partial agonist in others, depending on the specific tissue and the presence of various regulatory proteins. nih.gov

The primary signal transduction pathway affected is the inhibition of progesterone-dependent gene expression, which leads to the suppression of luteinizing hormone (LH) surges and the delay or inhibition of ovulation.

For the glucocorticoid receptor, studies on the parent compound ulipristal acetate provide insight into the potential mechanisms of its metabolite. Ulipristal acetate has been shown to inhibit the activity of the glucocorticoid receptor. nih.gov This inhibition occurs by blocking the transcriptional response to glucocorticoids. The mechanism involves preventing the phosphorylation, subsequent nuclear translocation, and the binding of the glucocorticoid receptor to DNA. nih.gov Given its structural similarity and shared binding characteristics, this compound may exert similar, albeit potentially weaker, inhibitory effects on GR-mediated signal transduction pathways.

Furthermore, research on ulipristal acetate has demonstrated an ability to induce cell death in uterine sarcoma cells by inhibiting the STAT3/CCL2 signaling pathway. nih.gov This indicates another potential signal transduction pathway that could be modulated by its active metabolite, this compound.

Metabolism and Pharmacokinetics of N Desmethyl Ulipristal Acetate

Biotransformation Pathways of Ulipristal (B1683391) Acetate (B1210297) to N-Desmethyl Ulipristal Acetate

Ulipristal acetate undergoes extensive metabolism in the body, with oxidative demethylation being a primary pathway. This process leads to the formation of its key metabolites.

The conversion of ulipristal acetate to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, with the CYP3A4 isoenzyme playing a predominant role. 23michael.comnih.gov This biotransformation occurs through a process known as N-demethylation, where a methyl group is removed from the nitrogen atom of the parent molecule.

In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for this metabolic step. To a lesser extent, the CYP1A2 isoenzyme may also contribute to this process. 23michael.com The significant involvement of CYP3A4 means that co-administration of ulipristal acetate with strong inhibitors or inducers of this enzyme can lead to altered plasma concentrations of both the parent drug and its N-desmethyl metabolite.

Following the initial N-demethylation to form this compound (also known as PGL4002), further metabolism occurs. nih.gov The N-Desmethyl metabolite can undergo a second demethylation step, also mediated by CYP3A4, to form N,N-Didesmethyl ulipristal acetate (PGL4004). nih.gov While this compound is pharmacologically active, the subsequent N,N-didesmethylated metabolite is considered to have no clinical activity. 23michael.com

Radiochromatograms of plasma after administration of radiolabeled ulipristal acetate have shown that at peak plasma radioactivity, the majority is comprised of the parent compound, followed by this compound and then the N,N-didesmethylated metabolite. nih.gov

Distribution and Systemic Exposure

While specific quantitative data for the plasma protein binding of this compound is not extensively detailed in publicly available literature, the parent compound, ulipristal acetate, is known to be highly bound to plasma proteins, with a binding rate of approximately 98%. rsc.org It binds to proteins such as albumin and alpha-1-acid glycoprotein. rsc.org Generally, metabolites of highly protein-bound drugs also exhibit some degree of plasma protein binding, which can influence their distribution and elimination.

Studies have shown that after oral administration of ulipristal acetate, this compound is readily formed and detected in the plasma. The systemic exposure of this active metabolite is significant, although generally lower than that of the parent compound.

In one pharmacokinetic study, following a single 30 mg oral dose of ulipristal acetate, the peak plasma concentration (Cmax) of this compound was found to be approximately half that of the parent compound. 23michael.com

| Compound | Mean Cmax (ng/mL) ± SD | Tmax (hours) |

|---|---|---|

| Ulipristal Acetate | 176 ± 89 | ~1 |

| This compound | 69 ± 26 | ~1 |

Data from a pharmacokinetic study following a single 30 mg oral dose of ulipristal acetate. 23michael.com

Detailed studies on the specific tissue distribution of this compound are limited. However, the parent compound, ulipristal acetate, is known to be widely distributed throughout the body, which is indicative of extensive tissue penetration. rsc.org Studies in rats with radiolabeled ulipristal acetate can provide some insight into the general distribution of the compound and its metabolites. These studies have shown UPA-related non-neoplastic findings in various tissues, including the reproductive system (mammary gland, ovary, uterus, vagina), endocrine system (adrenal, pituitary), thymus, muscle, liver, pancreas, and lungs, suggesting that the parent drug and likely its metabolites distribute to these areas.

Transporter Interactions (e.g., P-glycoprotein, BCRP)

In vitro data indicate that the parent compound, ulipristal acetate, may act as an inhibitor of P-glycoprotein (P-gp) at clinically relevant concentrations. nih.gov Similarly, studies suggest that ulipristal acetate may also inhibit the Breast Cancer Resistance Protein (BCRP) at the intestinal level. nih.gov The potential clinical consequences of these interactions are considered unlikely given the single-dose regimen typical for its use in emergency contraception. nih.gov However, specific research detailing the direct interactions of the this compound metabolite with P-gp, BCRP, or other transporters is not extensively documented in the available literature. Both ulipristal acetate and its parent compound, mifepristone, are known to inhibit various liver transporters, a characteristic that has been examined in the context of drug-induced liver injury. springermedizin.denih.gov

Elimination Pathways

The elimination of ulipristal acetate and its metabolites is primarily a hepatic process, with fecal excretion being the main route.

This compound is the principal and pharmacologically active metabolite of ulipristal acetate, formed predominantly through metabolism by the cytochrome P450 3A4 (CYP3A4) isoenzyme. tga.gov.au Following its formation, this compound undergoes further metabolism in the liver. The parent drug, ulipristal acetate, is extensively metabolized, and the primary route of elimination for the drug and its metabolites is through the feces, which is indicative of significant biliary excretion. tga.gov.auwikipedia.org This pathway is common for lipophilic compounds and their metabolites. nih.gov The extensive hepatic metabolism and long half-life of both ulipristal acetate and its N-desmethyl metabolite are key pharmacokinetic characteristics. nih.govnih.gov

Analytical Methodologies for Metabolite Quantification

Accurate quantification of this compound is crucial for pharmacokinetic studies. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for plasma samples and radiometric techniques for metabolic profiling.

LC-MS/MS is a highly sensitive and specific method for the simultaneous detection and quantification of ulipristal acetate and its active metabolite, this compound, in human plasma. google.com This methodology is essential for pharmacokinetic and bioequivalence research. google.com A common procedure involves a liquid-liquid extraction of the plasma sample, followed by chromatographic separation and detection by mass spectrometry. google.comresearchgate.net

One established method utilizes dichloromethane/isopropanol for extraction from a small plasma volume (e.g., 0.1 mL). google.com The separated analytes are then detected using positive electrospray ionization with multiple reaction monitoring (MRM).

Table 1: Example of LC-MS/MS Parameters for this compound Quantification

| Parameter | Description |

|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Type | Human Plasma |

| Extraction Method | Liquid-Liquid Extraction (e.g., Dichloromethane/Isopropanol) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analytes Quantified | Ulipristal Acetate and this compound |

This table summarizes typical parameters for the quantification of this compound using LC-MS/MS, based on described methodologies. google.com

Radiometric detection has been employed in metabolic studies of ulipristal acetate to identify its various metabolites. In studies using radiolabeled ulipristal acetate, radiochromatograms of plasma samples revealed that oxidative demethylation is the major metabolic pathway. These techniques were instrumental in identifying the presence and relative abundance of metabolites, including the N-monodemethylated form (this compound).

Compound Reference Table

Factors Influencing Metabolic Profile

The formation and subsequent clearance of this compound are susceptible to external and internal factors that can significantly alter its plasma concentrations, thereby potentially affecting its pharmacological activity. Understanding these factors is crucial for predicting and managing the compound's behavior in the body.

The metabolism of this compound is significantly affected by the co-administration of drugs that inhibit or induce the CYP3A4 enzyme system.

Strong inhibitors of CYP3A4 can lead to a substantial increase in the systemic exposure of this compound. For instance, the co-administration of ketoconazole, a potent CYP3A4 inhibitor, has been shown to increase the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound. This interaction is due to the reduced metabolic clearance of the parent compound, ulipristal acetate, leading to its increased availability for metabolism and the subsequent slower clearance of the N-desmethyl metabolite.

Conversely, potent inducers of CYP3A4 can markedly decrease the plasma concentrations of this compound. Rifampicin, a strong CYP3A4 inducer, has been demonstrated to decrease the Cmax and AUC of this compound by 84% and 90%, respectively. This is attributed to the accelerated metabolism of both ulipristal acetate and its N-desmethyl metabolite. Other CYP3A4 inducers that may have a similar effect include phenytoin, phenobarbital, carbamazepine, and St John's wort (Hypericum perforatum).

Moderate CYP3A4 inhibitors, such as erythromycin, may also increase the exposure of this compound, although to a lesser extent than strong inhibitors. The clinical significance of these interactions depends on the specific inhibitor or inducer and the therapeutic context.

Table 1: Impact of CYP3A4 Modulators on the Pharmacokinetics of this compound

| Co-administered Drug | CYP3A4 Role | Effect on this compound Cmax | Effect on this compound AUC |

|---|---|---|---|

| Ketoconazole | Strong Inhibitor | Increased | Increased |

| Rifampicin | Strong Inducer | ↓ 84% | ↓ 90% |

| Erythromycin | Moderate Inhibitor | Increased | Increased |

| Carbamazepine | Inducer | Decreased | Decreased |

| St. John's Wort | Inducer | Decreased | Decreased |

The pharmacokinetics of this compound can also be influenced by physiological conditions, most notably the presence of food. The administration of ulipristal acetate with a high-fat meal has been shown to alter the absorption profile of its N-desmethyl metabolite. europa.eutga.gov.au

These changes suggest that food slows the rate of absorption but increases the total extent of absorption of the parent compound, which in turn affects the pharmacokinetic profile of its active metabolite. However, these kinetic effects of food are not generally considered to be of major clinical relevance for the daily administration of ulipristal acetate. europa.eutga.gov.au

Table 2: Effect of a High-Fat Meal on the Pharmacokinetics of this compound

| Pharmacokinetic Parameter | Fasted State | Fed State (High-Fat Meal) | Percentage Change |

|---|---|---|---|

| Cmax | Baseline | Approx. 45% Lower | ↓ ~45% |

| Tmax (median) | 0.75 hours | 3 hours | Delayed |

| AUC | Baseline | Approx. 25% Higher | ↑ ~25% |

Biological Activities and Translational Research of N Desmethyl Ulipristal Acetate

Reproductive System Modulation

N-Desmethyl ulipristal (B1683391) acetate (B1210297) plays a significant role in modulating the female reproductive system. Its effects are most pronounced on the ovulatory process and the endometrium, stemming from its interaction with progesterone (B1679170) receptors.

The primary mechanism through which N-Desmethyl ulipristal acetate impacts fertility is by inhibiting or delaying ovulation nih.govfda.gov. This is achieved through a multi-faceted interaction with the hormonal and physiological processes that lead to the release of an egg from the ovary.

A critical step in ovulation is the surge of luteinizing hormone (LH) from the pituitary gland. This compound, through its action as a progesterone receptor modulator, can interfere with the hormonal feedback mechanisms that trigger this surge. By binding to progesterone receptors in the hypothalamus and pituitary gland, it can prevent or delay the LH surge, which is essential for follicular rupture and ovulation youtube.com. Even when administered after the LH surge has begun but before it has peaked, it has been shown to be effective in delaying ovulation in a significant percentage of cycles racgp.org.au.

This compound directly impacts the ovary to inhibit the rupture of the dominant follicle. Even when the LH surge has commenced, the compound can still effectively prevent ovulation for several days. Research has demonstrated that when administered before the LH peak, follicular rupture is significantly delayed racgp.org.auwikipedia.org. This effect is a key component of its biological activity.

A study comparing the effects of ulipristal acetate with a placebo when administered in the advanced pre-ovulatory phase (follicle size ≥18 mm) showed a significant inhibition of follicular rupture.

| Treatment Group | Follicular Rupture within 5 Days | No Follicular Rupture within 5 Days |

| Ulipristal Acetate | 41% | 59% |

| Placebo | 100% | 0% |

Data adapted from a double-blind, randomized, placebo-controlled study investigating the capacity of ulipristal acetate to block follicular rupture. wikipedia.org

Further analysis based on the timing of administration relative to the LH surge revealed the following:

| Timing of Administration | Inhibition of Follicular Rupture (within 5 days) |

| Before LH Surge Onset | 100% (8 out of 8 cycles) |

| After LH Surge Onset but Before LH Peak | 78.6% (11 out of 14 cycles) |

| After LH Peak | 8.3% (1 out of 12 cycles) |

Data from a study assessing follicular rupture inhibition in subgroups of women based on LH levels at the time of ulipristal acetate administration. racgp.org.auwikipedia.org

The influence of this compound extends to the development of ovarian follicles. When administered during the follicular phase, it can inhibit folliculogenesis, the process of follicle growth and maturation fda.gov. This leads to a delay in the selection and development of a dominant follicle, thereby postponing the entire ovulatory timeline. Studies have shown that administration in the mid-follicular phase can suppress the growth of the lead follicle frontiersin.org. At higher exposures, it has been observed that the original dominant follicle may cease its development, and a new follicle is recruited nih.gov.

In addition to its profound effects on ovulation, this compound also modulates the endometrium, the lining of the uterus.

Endometrial Modulation

Comparative Efficacy on Endometrial Activity Relative to Ulipristal Acetate

As the principal active metabolite, this compound plays a crucial role in the endometrial changes observed following the administration of ulipristal acetate. UPA exerts a direct, tissue-specific partial progesterone antagonist effect on the endometrium. patsnap.com This action, mediated by both UPA and this compound, alters the endometrial lining, making it unreceptive to implantation. patsnap.comfda.gov

Studies on ulipristal acetate show that its administration can lead to a decrease in endometrial thickness and changes in the expression of genes related to implantation. nih.govnih.gov In vitro studies using human endometrial cells treated with UPA revealed significant changes in the expression of receptivity gene markers. nih.gov These effects are attributed to the progesterone receptor modulation that characterizes both the parent drug and its active N-Desmethyl metabolite. While direct comparative studies quantifying the specific endometrial efficacy of this compound versus the parent compound are not detailed in available literature, its nature as a pharmacologically active metabolite means it is a key contributor to these observed endometrial effects.

Potential Effects on Other Reproductive Processes (e.g., Fallopian Tube Ciliar Beat, Sperm Function)

Fallopian Tube Ciliary Beat: Research into the effects of ulipristal acetate on the fallopian tube has yielded varied results. Some studies suggest that UPA can inhibit ciliary beat frequency (CBF) and muscular contraction through an agonistic effect on the tubal progesterone receptor. frontiersin.org This could potentially slow ovum transport. Conversely, other in vitro research indicates that UPA antagonizes the progesterone-induced decrease in CBF. frontiersin.org As an active metabolite, this compound is understood to be involved in these modulatory effects on the fallopian tube.

Sperm Function: The impact of ulipristal acetate and its active metabolite on sperm function is another area of investigation. Studies have explored whether UPA interferes with sperm vitality, capacitation, or the acrosome reaction. One study found that UPA did not significantly modify signal transduction involved in sperm capacitation and did not prevent the acrosome reaction induced by human follicular fluid. This suggests a lack of a significant antagonist action on this sperm function. However, other research has suggested that UPA may modulate human sperm functions by acting as a progesterone antagonist. bioscientifica.com The contribution of this compound to these effects is inherent to its role as an active metabolite, though specific studies isolating its effects on sperm are limited.

Antiproliferative and Apoptotic Effects in Target Tissues

This compound contributes to the antiproliferative and apoptotic effects of ulipristal acetate, particularly in progesterone-sensitive tissues like uterine leiomyomas (fibroids).

In Vitro Studies on Leiomyoma Cells

Ulipristal acetate has demonstrated significant antiproliferative and pro-apoptotic effects in in vitro studies on leiomyoma cells. patsnap.com As a selective progesterone receptor modulator, UPA directly targets the progesterone receptors in these benign tumors. patsnap.com This interaction inhibits cell proliferation and induces programmed cell death (apoptosis), leading to a reduction in the size of the fibroids. patsnap.comyoutube.com

The table below summarizes findings from studies on the parent compound, ulipristal acetate, whose effects are mediated in part by this compound.

| Study Focus | Cell Type | Key Findings for Ulipristal Acetate |

| Cell Growth | Leiomyoma Cells | Inhibition of cell proliferation. patsnap.com |

| Apoptosis | Leiomyoma Cells | Induction of programmed cell death. patsnap.com |

| Mechanism | Uterine Fibroid Tissue | Antagonistic effects on the progesterone receptor. patsnap.com |

Research into Therapeutic Implications

The primary therapeutic implication for ulipristal acetate and its active N-Desmethyl metabolite is in the field of emergency contraception.

Role in Emergency Contraception Efficacy

The efficacy of ulipristal acetate as an emergency contraceptive is well-documented, and this action is dependent on both the parent drug and its active N-Desmethyl metabolite. The primary mechanism is the inhibition or delay of ovulation. nih.govpatsnap.com By modulating progesterone receptors, UPA can prevent follicular rupture even when administered shortly before the luteinizing hormone (LH) surge, a time when other options may no longer be effective. sci-hub.st

This compound, as an active metabolite, helps sustain the pharmacological effect needed to disrupt ovulation, thereby preventing fertilization. nih.govbioscientifica.com Clinical trials on ulipristal acetate have demonstrated its high efficacy in preventing pregnancy when taken up to 120 hours after unprotected intercourse. nih.govnih.gov

The table below presents efficacy data from clinical trials of the parent compound, ulipristal acetate.

| Time of Administration Post-Intercourse | Observed Pregnancy Rate (Ulipristal Acetate) | Confidence Interval (95% CI) |

| 48 to 72 hours | 2.3% | 1.4%–3.8% nih.govnih.gov |

| >72 to 96 hours | 2.1% | 1.0%–4.1% nih.govnih.gov |

| >96 to 120 hours | 1.3% | 0.1%–4.8% nih.govnih.gov |

| Overall (up to 120 hours) | 2.1% | 1.4%–3.1% nih.govnih.gov |

A meta-analysis comparing UPA to levonorgestrel (B1675169) found UPA to have a significantly lower pregnancy risk, particularly in the first 24-72 hours. researchgate.net The consistent efficacy across the 120-hour window is supported by the pharmacokinetic profile of UPA and its conversion to the active this compound metabolite, which has a half-life of approximately 32 hours, ensuring prolonged biological activity. nih.govfrontiersin.org

Potential Contributions to Uterine Fibroid Management

This compound is the primary and pharmacologically active metabolite of ulipristal acetate, a selective progesterone receptor modulator (SPRM) that has been utilized in the management of uterine fibroids. The therapeutic effects of ulipristal acetate in the context of uterine fibroids are well-documented, and it is understood that its active metabolite, this compound, plays a significant role in mediating these effects.

Mechanism of Action and Biological Activities

Ulipristal acetate is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into its N-demethylated metabolites. The mono-demethylated form, this compound, is pharmacologically active. In-vitro studies have demonstrated that this compound exhibits a binding affinity for the progesterone receptor that is comparable to that of the parent compound, ulipristal acetate. This high affinity for the progesterone receptor is central to its mechanism of action in managing uterine fibroids, which are known to be progesterone-dependent tumors.

While specific in-vitro and in-vivo studies focusing exclusively on the effects of this compound on uterine fibroid cells are limited in the current scientific literature, the extensive research on ulipristal acetate provides a strong indication of the potential contributions of its active metabolite. The biological activities of ulipristal acetate, and by extension this compound, in leiomyoma cells include:

Inhibition of Cell Proliferation: By modulating the progesterone receptor, these compounds interfere with the signaling pathways that promote the growth of uterine fibroid cells.

Induction of Apoptosis: Ulipristal acetate has been shown to induce programmed cell death in leiomyoma cells, contributing to a reduction in fibroid volume. nih.gov

Modulation of the Extracellular Matrix: There is evidence to suggest that ulipristal acetate can influence the breakdown of the extracellular matrix within fibroid tissue. nih.gov

Anti-angiogenic Effects: The expression of vascular endothelial growth factors, which are crucial for the development of new blood vessels that supply fibroids, is modulated by ulipristal acetate. nih.gov

Translational Research and Clinical Significance

Translational research in this area has predominantly focused on the clinical outcomes of treatment with the parent drug, ulipristal acetate. The observed reductions in uterine bleeding and fibroid volume in patients treated with ulipristal acetate are attributed to the combined action of the parent compound and its active metabolite, this compound.

The following table summarizes key findings from clinical trials of ulipristal acetate, which reflect the in-vivo effects of both the parent drug and this compound.

| Clinical Trial Finding | Description of Effect | Implication for Uterine Fibroid Management |

| Reduction in Uterine Bleeding | Clinical studies have consistently shown that treatment with ulipristal acetate leads to a rapid and significant reduction in menstrual bleeding in women with uterine fibroids. | Addresses a primary and often debilitating symptom of uterine fibroids, improving quality of life. |

| Reduction in Fibroid Volume | Treatment with ulipristal acetate has been demonstrated to result in a notable decrease in the size of uterine fibroids. | Can alleviate pressure symptoms and may, in some cases, be an alternative to surgical intervention. |

| Induction of Amenorrhea | A significant percentage of women treated with ulipristal acetate experience a temporary cessation of menstruation. | Provides relief from heavy menstrual bleeding and allows for the correction of associated anemia. |

It is important to note that while the pharmacological activity of this compound is established, further research is warranted to delineate its specific and independent contributions to the management of uterine fibroids. Future in-vitro and in-vivo studies focusing solely on this active metabolite would provide a more detailed understanding of its biological effects and could potentially inform the development of more targeted therapeutic strategies.

Advanced Research Methodologies and Future Directions

Utilization of Stable Isotopes for Metabolic Tracing and Pharmacokinetic Studies

A study on the metabolic disposition of ulipristal (B1683391) acetate (B1210297) utilized [14C] ulipristal acetate, a radioisotope, to trace its metabolism in healthy premenopausal women. After a single oral dose, the study found that ulipristal acetate is extensively metabolized, with the majority of the dose recovered in feces. The primary metabolic pathway identified was oxidative demethylation, leading to the formation of N-Desmethyl ulipristal acetate. 23michael.com While this study used a radioisotope, the principles of tracing and metabolite identification are directly applicable to stable isotope studies. The use of stable isotopes would allow for similar investigations with reduced radiation exposure, making it a more viable option for a broader range of clinical studies. researchgate.netresearchgate.net

Future research could employ stable isotope-labeled this compound to directly study its own pharmacokinetic profile without the confounding influence of its formation from the parent drug. This would provide more accurate data on its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro and In Vivo Comparative Pharmacological Studies

A combination of in vitro (laboratory-based) and in vivo (animal or human) studies is essential for a complete pharmacological characterization of this compound. In vitro assays provide a controlled environment to study specific mechanisms of action, while in vivo studies offer a more complex, systemic view of the compound's effects.

In vitro studies have demonstrated that this compound is pharmacologically active. nih.gov It retains significant anti-progestational activity, comparable to its parent compound, ulipristal acetate. For instance, in vitro functional assays have shown its ability to antagonize progesterone (B1679170) receptor-mediated activity.

In vivo studies in animal models, such as rats and rabbits, have corroborated the anti-progestational effects observed in vitro, demonstrating inhibition of ovulation and endometrial proliferation. Comparative studies are crucial to bridge the gap between laboratory findings and clinical effects. For example, a study on ulipristal acetate in mice showed no effect on fertilization or early embryo development in either in vitro or in vivo settings, suggesting its primary mechanism is the inhibition of ovulation. nih.gov Similar comparative studies focusing specifically on this compound would be invaluable.

| Parameter | In Vitro Findings | In Vivo Findings | Relevance to this compound |

|---|---|---|---|

| Receptor Binding | High affinity for progesterone and glucocorticoid receptors. drugbank.com | Demonstrated anti-progestational effects in animal models. | This compound is also pharmacologically active and would be expected to have a similar receptor binding profile. |

| Effect on Ovulation | - | Inhibition of ovulation is the primary mechanism of action. nih.govfrontiersin.org | As an active metabolite, it contributes to the overall anti-ovulatory effect. |

| Effect on Endometrium | Changes in the expression of receptivity gene markers in human endometrial cells. nih.gov | Inhibition of endometrial proliferation in rabbits. | Contributes to the endometrial effects observed with the parent drug. |

Investigation of Off-Target Receptor Binding and Activity

While this compound's primary pharmacological activity is mediated through the progesterone receptor, it is crucial to investigate its binding and activity at other steroid receptors to understand its full safety and efficacy profile. Off-target interactions can lead to unintended side effects or additional therapeutic benefits.

Ulipristal acetate is known to have a significant affinity for the glucocorticoid receptor (GR), exhibiting anti-glucocorticoid activity. drugbank.com It has weak affinity for the androgen receptor and negligible affinity for the estrogen and mineralocorticoid receptors. Given that this compound is an active metabolite, it is highly probable that it shares a similar off-target binding profile. Further research is needed to quantify the binding affinity and functional activity of this compound at the GR and other steroid receptors.

Computational Modeling and Simulation for Pharmacokinetic/Pharmacodynamic Prediction

Computational modeling and simulation, often referred to as in silico methods, are increasingly being used in drug development to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of new compounds. pharmajen.comnih.gov These models use computer algorithms to simulate how a drug and its metabolites will behave in the body, based on their physicochemical properties and known biological processes.

For this compound, computational models can be used to:

Predict ADME properties: Models can estimate its absorption, distribution, metabolism, and excretion characteristics.

Simulate drug-drug interactions: By modeling the interaction of this compound with metabolic enzymes like CYP3A4, potential drug-drug interactions can be predicted.

Forecast pharmacodynamic effects: Models can help predict its binding affinity to various receptors and its subsequent biological effects.

These in silico approaches can help to optimize the design of preclinical and clinical studies, reduce the need for extensive animal testing, and provide a deeper understanding of the compound's behavior.

Development of Novel Analytical Techniques for Metabolite Profiling

Accurate and sensitive analytical methods are fundamental for the detailed study of drug metabolites. The development of novel analytical techniques for metabolite profiling allows for a more comprehensive understanding of the metabolic fate of a drug.

For this compound, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for its quantification in human plasma. nih.govgoogle.com These methods offer high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite.

Future developments in analytical technology, such as high-resolution mass spectrometry and advanced separation techniques, will enable a more in-depth profiling of the entire metabolome following ulipristal acetate administration. This will not only provide more accurate quantification of this compound but also help in the identification of other minor metabolites and their potential biological activities.

| Technique | Description | Application to this compound |

|---|---|---|

| LC-MS/MS | A powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Used for the sensitive and specific quantification of this compound in biological matrices like plasma. nih.govgoogle.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the confident identification of unknown metabolites. | Can be used to identify and characterize novel or minor metabolites of ulipristal acetate. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique that provides detailed information about the structure of molecules. | Can be used for the structural elucidation of metabolites. |

Addressing Efficacy Data Contradictions Across Diverse Research Populations

Clinical studies have occasionally reported variations in the efficacy of ulipristal acetate among different populations. These discrepancies can be attributed to a variety of factors, including genetics, body mass index (BMI), and co-administration of other medications. Understanding the role of this compound in these variations is a key area of research.

Future research should focus on pharmacogenetic studies to identify specific genetic markers that are associated with altered metabolism and clinical response. Such studies will help in personalizing therapy and ensuring optimal efficacy for all individuals.

Unraveling Complex Hormonal Pathway Interactions

This compound, as an active metabolite of a selective progesterone receptor modulator (SPRM), exerts its effects within a complex network of hormonal pathways. Its interaction with the progesterone receptor is the primary driver of its pharmacological effects, but its influence on other hormonal systems is also an important area of investigation.

Ulipristal acetate's primary mechanism of action is the inhibition or delay of ovulation by acting on the progesterone receptor. frontiersin.org However, there can be interactions with hormonal contraceptives. For example, initiating a combined oral contraceptive shortly after taking ulipristal acetate may reduce its effectiveness in delaying ovulation. nih.govnih.gov This highlights the intricate interplay between SPRMs and exogenous hormones.

Exploration of Potential Long-Term Biological Impacts

This compound is the primary, pharmacologically active metabolite of ulipristal acetate, a selective progesterone receptor modulator (SPRM). nih.govbioscientifica.com A comprehensive understanding of its long-term biological effects is essential for its complete pharmacological profile. Direct and extensive long-term studies specifically on this compound are not widely available in published literature. Therefore, the exploration of its potential long-term impacts often involves inferences from studies on the parent compound and the application of advanced research methodologies to predict and assess chronic effects.

Key areas of investigation for long-term biological impacts include potential chronic toxicity, mutagenicity, and carcinogenicity. As an active metabolite of an SPRM, the long-term biological effects of this compound are intrinsically linked to its modulation of progesterone receptors. This necessitates a focus on tissues with high progesterone receptor expression, most notably the endometrium.

One study investigating the effects of a 3-month course of ulipristal acetate found no evidence of lasting molecular impacts on endometrial proliferation and maturation after the treatment was discontinued. nih.gov This suggests that short-term, intermittent exposure to the parent drug may not have a persistent effect on the endometrium. nih.gov Further long-term studies, including one that monitored patients for up to eight courses of treatment, have supported the endometrial safety profile of ulipristal acetate, with all biopsies remaining benign. nih.govnih.gov

A detailed summary of a study assessing molecular markers in the endometrium after ulipristal acetate treatment is presented below.

Table 1: Summary of a Study on the Long-Term Molecular Effects of Ulipristal Acetate on the Endometrium

| Marker Analyzed | Biological Function | Finding in Post-Treatment vs. Control Group | Implication |

|---|---|---|---|

| Ki67 | Cell Proliferation | No significant difference | No lasting impact on cell proliferation. |

| Estrogen Receptor | Hormone Response | Similar expression to the normal proliferative phase | Return to baseline hormonal responsiveness. |

| Progesterone Receptor | Hormone Response | Similar expression to the normal proliferative phase | Return to baseline hormonal responsiveness. |

| IL-15, IDO, CCL2 | Immune Modulation/Maturation | No significant difference | No persistent alteration of these maturation markers. |

| VEGFR2 | Angiogenesis | No significant difference | No long-term effect on this marker of blood vessel formation. |

This table is based on the findings from a study on the parent compound, ulipristal acetate, which provides insights into the potential long-term endometrial effects of its active metabolite. nih.gov

Long-term carcinogenicity studies on the parent compound, ulipristal acetate, have been conducted in rodent models. A 104-week study in rats and a 26-week study in transgenic mice found no evidence of UPA-induced carcinogenicity. nih.gov In fact, rats treated with ulipristal acetate showed a decreased incidence of mammary gland fibroadenomas and adenocarcinomas. nih.gov Non-neoplastic findings were primarily observed in reproductive and endocrine organs and were considered to be related to the compound's pharmacological action. nih.gov

Future research to specifically delineate the long-term biological impacts of this compound will rely on a range of advanced methodologies.

Table 2: Potential Areas and Methodologies for Long-Term Biological Impact Assessment of this compound

| Target System | Rationale for Investigation | Potential Endpoints for Study | Advanced Research Methodologies |

|---|---|---|---|

| Reproductive System (Endometrium, Ovary) | High progesterone receptor expression; primary site of pharmacological action. | Histopathology (PAEC persistence), gene expression profiling, fertility studies. | Long-term in vivo animal studies, endometrial organoid cultures, transcriptomics. |

| Hepatic System | Primary site of metabolism for the parent compound. youtube.com | Liver function tests, histopathology, investigation of drug-induced liver injury (DILI) mechanisms. tandfonline.comresearchgate.net | Chronic toxicity studies in animals, 3D liver spheroids, metabolomics, toxicogenomics. |

| Endocrine System (Pituitary, Adrenal) | Potential for off-target effects due to cross-reactivity with other steroid receptors. | Hormone level monitoring, organ weight analysis, functional assays. | In vivo studies with endocrine function assessment, receptor binding assays, computational modeling. |

| Mammary Gland | Progesterone-responsive tissue. | Histopathology, tumor incidence monitoring. | Long-term carcinogenicity bioassays in rodent models. |

The progression of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for these future studies. nih.govwiserpub.com These methods allow for the precise identification and quantification of metabolites in various biological samples. Furthermore, the application of pharmacometabolomics, which links metabolic profiles to drug response, can help identify biomarkers that predict individual susceptibility to long-term effects. nih.govmdpi.com Such advanced approaches are necessary to build a comprehensive, long-term biological impact profile for this compound.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying N-Desmethyl Ulipristal Acetate in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity. Calibration curves should be validated using spiked plasma or breast milk samples, with deuterated internal standards to correct for matrix effects. For example, studies on lactating women quantified this compound in breast milk using 24-hour incremental sampling and LC-MS/MS analysis, reporting mean concentrations over a 5-day period .

Q. How are pharmacokinetic parameters (e.g., Cmax, AUC, t½) determined for this compound?

- Methodology : Conduct single-dose pharmacokinetic studies in healthy volunteers under fasting conditions. Blood samples are collected at predefined intervals (e.g., 0–120 hours post-administration). Non-compartmental analysis (NCA) is used to calculate parameters such as Cmax (peak concentration), AUC (area under the curve), and t½ (half-life). For example, a study of 20 healthy females reported a t½ of 32.4 ± 6.3 hours for Ulipristal Acetate and its metabolite .

Q. What experimental approaches are used to assess the transfer of this compound into breast milk?

- Methodology : Collect breast milk samples in 24-hour increments post-administration and analyze using validated LC-MS/MS protocols. Calculate infant exposure by multiplying milk concentration by average daily milk intake (e.g., 150 mL/kg/day). A study of 12 lactating women found that infants receive ~1% of the maternal dose over 5 days, with no observed adverse effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data for this compound across populations with varying BMI or reproductive conditions?

- Methodology : Design stratified clinical trials with subgroup analyses based on BMI, hormonal status, or comorbidities (e.g., fibroids vs. non-fibroids). Use multivariate regression to adjust for confounding variables. For instance, systematic reviews highlight discrepancies in bleeding control efficacy between fibroid and non-fibroid populations, necessitating targeted study designs .

Q. What in vitro and in vivo models are appropriate for evaluating the progesterone receptor modulation activity of this compound?

- Methodology :

- In vitro : Use competitive receptor-binding assays with radiolabeled progesterone and human endometrial cell lines to measure binding affinity (Ki).

- In vivo : Employ rodent models to assess ovulation inhibition or endometrial thickening. For example, Ulipristal Acetate terminated pregnancies in 40% of monkeys at 3× human exposure levels, demonstrating species-specific responses .

Q. How can polymorphic forms of this compound be characterized for pharmaceutical stability?

- Methodology : Synthesize polymorphs via solvent recrystallization or thermal methods. Characterize using X-ray powder diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Stability studies under accelerated conditions (e.g., 40°C/75% RH) identify dominant forms. Eleven polymorphs of Ulipristal Acetate have been identified, with non-solvated forms showing superior stability .

Q. How should toxicity studies be designed to account for species-specific differences in this compound metabolism?

- Methodology : Compare pharmacokinetic and toxicokinetic profiles across rodents, primates, and humans. Use allometric scaling to adjust doses. For example, embryofetal loss occurred in rats at 1/3 human exposure but required 3× exposure in monkeys, highlighting the need for cross-species validation .

Q. What strategies mitigate metabolic drug-drug interactions involving CYP3A4 inhibitors and this compound?

- Methodology : Conduct in vitro CYP inhibition assays and clinical pharmacokinetic studies with co-administered drugs (e.g., erythromycin). Monitor plasma levels of Ulipristal Acetate and its metabolite. A study found that erythromycin increased AUC by 2.9×, necessitating dose adjustments in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.